Product packaging for Rhodovibrin(Cat. No.:)

Rhodovibrin

Cat. No.: B1239287
M. Wt: 584.9 g/mol
InChI Key: CGEVWQFVGBQXOA-WQMGISBJSA-N
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Description

Historical Perspectives on Rhodovibrin Discovery and Initial Characterization

The discovery and characterization of this compound are rooted in the mid-20th century, a period of intensive research into the pigments of photosynthetic bacteria. Early investigations into the carotenoid composition of species like Rhodospirillum rubrum revealed a complex mixture of pigments that changed as the bacterial cultures aged.

In exponentially growing cultures of these bacteria, researchers identified several key carotenoids, including lycopene (B16060), rhodopin (B94384), and the compound that would come to be known as this compound, along with its immediate precursor, anhydrothis compound (B3426108) (also referred to as P-481). annualreviews.org It was observed that as the cultures matured, these intermediate compounds were converted into the more stable end-product, spirilloxanthin (B1238478). annualreviews.org

The initial characterization relied on the established analytical techniques of the time. Esterification, for instance, was a common derivatization method used to aid in the purification and structural elucidation of carotenoids. rsc.org The structure of this compound was ultimately determined through a combination of chromatographic separation and spectroscopic methods, which revealed its unique molecular features, including a hydroxyl group at one end of the polyene chain and a methoxy (B1213986) group at the other. This work was part of a broader effort by researchers like Karrer and his contemporaries to systematically identify the vast array of carotenoid structures present in nature. scispace.comntnu.nomdpi.com

Significance of this compound within the Carotenoid Family in Research

This compound holds particular significance in carotenoid research for several reasons. Primarily, it is a key intermediate in the spirilloxanthin biosynthesis pathway, one of the major carotenoid pathways found in anoxygenic photosynthetic bacteria. mdpi.com Its study provides critical insights into the enzymatic steps—specifically hydroxylation and methoxylation—that create the structural diversity seen in bacterial carotenoids.

The regulation of this compound synthesis is also of major research interest. Studies have shown that its accumulation is often dependent on environmental conditions, such as light intensity. wikipedia.org For example, in some bacteria, lower light conditions favor the accumulation of earlier pathway intermediates like rhodopin, while higher light intensities can lead to an increased production of more polar carotenoids like this compound. wikipedia.org This makes this compound a valuable subject for understanding how photosynthetic organisms adapt their light-harvesting and photoprotective machinery in response to environmental cues.

Furthermore, the presence of a tertiary hydroxyl group and a methoxy group distinguishes this compound from the more commonly studied plant carotenoids, such as β-carotene and lutein. rsc.orgwikipedia.org This unique structure influences its chemical properties, including its polarity and how it integrates into the photosynthetic membrane complexes, offering a model for exploring structure-function relationships within the broader carotenoid family.

Overview of Major Research Paradigms and Foundational Theories Concerning this compound

The scientific investigation of this compound, like that of other natural compounds, is conducted predominantly within the positivist research paradigm . scribd.comgwu.edu This paradigm is founded on the principle that knowledge must be derived from empirical, measurable, and objective evidence. gwu.edu In the context of this compound research, this translates to a methodological approach focused on verifiable data to explain its physical properties, chemical structure, and biological function.

Foundational Theories & Methodological Approaches:

Structural Theory of Organic Chemistry: The core of this compound research is based on elucidating its precise molecular structure. This is achieved through a suite of analytical techniques that provide objective, reproducible data. These methods include:

High-Performance Liquid Chromatography (HPLC): Used to isolate and purify this compound from complex mixtures of pigments extracted from bacteria. acs.orgresearchgate.net

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the precise connectivity of atoms (¹H and ¹³C NMR), which was essential for confirming its final structure. ntnu.no

Biochemical Pathway Elucidation: A central goal of this compound research has been to place it within the context of metabolic pathways. This follows a hypothetico-deductive model, where researchers propose a biosynthetic sequence and then test it experimentally. gwu.edu Studies using mutant strains of bacteria lacking specific enzymes (e.g., CrtC or CrtD) have been instrumental in confirming this compound's position as an intermediate in the spirilloxanthin pathway and identifying the enzymes responsible for its formation.

Photochemistry and Photophysics: Understanding the function of this compound requires studying its interaction with light. The positivist approach is evident in the use of absorption and fluorescence spectroscopy to measure the wavelengths of light it absorbs and to quantify the efficiency of energy transfer from this compound to bacteriochlorophyll (B101401) within the photosynthetic light-harvesting complexes. acs.org

This adherence to a positivist framework ensures that knowledge about this compound is built upon a foundation of rigorous, empirical, and verifiable scientific evidence.

Detailed Research Findings

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, based on computational models and experimental data.

PropertyValueSource
Molecular Formula C₄₁H₆₀O₂ lipidmaps.org
Exact Mass 584.45933 g/mol lipidmaps.org
Systematic Name 1'-Methoxy-3',4'-didehydro-1,2,1',2'-tetrahydro-ψ,ψ-carotene-1-ol lipidmaps.org
Structure Acyclic Xanthophyll wikipedia.org
Heavy Atom Count 43 lipidmaps.org
Rotatable Bond Count 18 lipidmaps.org
Topological Polar Surface Area 29.46 Ų lipidmaps.org
Hydrogen Bond Donors 1 lipidmaps.org
Hydrogen Bond Acceptors 2 lipidmaps.org

This compound in Biosynthetic Pathways

This compound is a key intermediate in the spirilloxanthin pathway, which is prevalent in many purple photosynthetic bacteria. The simplified sequence involving this compound is as follows:

Lycopene → Rhodopin → Anhydrothis compound → This compound → Monodemethyl spirilloxanthin → Spirilloxanthin

This pathway involves a series of enzymatic reactions, including hydration (addition of -OH) and methylation (addition of -OCH₃), that progressively modify the ends of the lycopene backbone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H60O2 B1239287 Rhodovibrin

Properties

Molecular Formula

C41H60O2

Molecular Weight

584.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,28-dodecaen-2-ol

InChI

InChI=1S/C41H60O2/c1-34(22-14-24-36(3)26-16-28-38(5)30-18-32-40(7,8)42)20-12-13-21-35(2)23-15-25-37(4)27-17-29-39(6)31-19-33-41(9,10)43-11/h12-17,19-29,31,42H,18,30,32-33H2,1-11H3/b13-12+,22-14+,23-15+,26-16+,27-17+,31-19+,34-20+,35-21+,36-24+,37-25+,38-28+,39-29+

InChI Key

CGEVWQFVGBQXOA-WQMGISBJSA-N

SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)CCCC(C)(C)O

Isomeric SMILES

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\C=C\CC(C)(C)OC)\C)\C)/CCCC(C)(C)O

Canonical SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)CCCC(C)(C)O

Synonyms

rhodovibrin

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Rhodovibrin

Precursor Pathways and Entry Points for Rhodovibrin Synthesis

The journey to synthesizing this compound begins with the production of essential precursor molecules. These initial stages are critical as they provide the fundamental building blocks for the entire carotenoid biosynthetic pathway.

The Methylerythritol Phosphate (B84403) (MEP) Pathway in this compound Precursor Generation

In many bacteria, including those that produce this compound, the precursors for carotenoid synthesis, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are generated through the methylerythritol phosphate (MEP) pathway. nih.govnih.gov This pathway is an alternative to the mevalonate (B85504) (MVA) pathway found in eukaryotes and some other bacteria. nih.govresearchgate.net The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GA3P), which are intermediates of central carbon metabolism. nih.gov This pathway is essential for the production of not only carotenoids but also other isoprenoids that play vital roles in cellular functions. nih.govnih.gov The MEP pathway is a key target for the development of some herbicides and antimicrobials due to its presence in bacteria and plants but absence in humans. nih.govnih.gov

Conversion of Geranylgeranyl Diphosphate (GGPP) to Phytoene (B131915)

The universal precursor for all carotenoids is the 40-carbon molecule phytoene. wikipedia.orgresearchgate.net Its synthesis marks the first committed step in the carotenoid biosynthetic pathway. wikipedia.orgresearchgate.net This reaction involves the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP), a 20-carbon isoprenoid. wikipedia.orgbiorxiv.org The enzyme responsible for this crucial conversion is phytoene synthase (PSY). wikipedia.orgresearchgate.netnih.gov The activity of PSY is a major rate-limiting step that controls the metabolic flux towards carotenoid production. researchgate.netfrontiersin.org

Core Biosynthetic Cascade to this compound

Following the formation of phytoene, a series of desaturation and modification reactions occur, leading to the synthesis of various acyclic carotenoids, culminating in this compound.

Desaturation Steps and Intermediate Metabolites in Acyclic Carotenoid Production

The colorless phytoene molecule undergoes a sequence of desaturation reactions, which introduce conjugated double bonds into its structure. tandfonline.commdpi.com These reactions are responsible for the characteristic colors of carotenoids. The enzyme phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) are involved in this process, which ultimately yields the red-colored lycopene (B16060). tandfonline.com Lycopene is a key intermediate and a branching point for the synthesis of a wide array of other carotenoids. mdpi.commdpi.com The biosynthesis of acyclic carotenoids involves a variety of intermediates with differing chain lengths, including C30, C40, and C50 skeletons. researchgate.net

Specific Enzymatic Reactions in this compound Formation (e.g., CrtC, CrtF, CrtD, CrtI, CruF)

The formation of this compound from lycopene involves a series of specific enzymatic reactions. The spirilloxanthin (B1238478) pathway, of which this compound synthesis is a part, includes several key enzymes. researchgate.netcarotenoiddb.jp

The enzymes involved in the spirilloxanthin pathway and their functions are detailed in the table below:

EnzymeGene NameFunction
Lycopene hydrataseCrtCCatalyzes the hydration of lycopene to form rhodopin (B94384). researchgate.netfrontiersin.orglipidbank.jp
1-Hydroxy-carotenoid methyltransferaseCrtFResponsible for the methylation of hydroxylated carotenoid intermediates. For instance, it can methylate rhodopin to produce 3,4-dihydroanhydrothis compound (B1256127) in the absence of CrtD activity. researchgate.netmdpi.comresearchgate.net
Acyclic carotenoid 3,4-desaturaseCrtDIntroduces a double bond at the C-3,4 position of the carotenoid backbone, converting rhodopin to 3,4-didehydrorhodopin. nih.govfrontiersin.orgmdpi.com
Phytoene desaturaseCrtIA key enzyme that catalyzes multiple desaturation steps, converting phytoene to neurosporene (B1235373) or lycopene. nih.govfrontiersin.orgresearchgate.net

The synthesis of this compound from anhydrothis compound (B3426108) is catalyzed by the enzyme CrtC (hydroxyneurosporene synthase), which adds a water molecule. researchgate.netgenome.jp The absence or low activity of certain enzymes can lead to the accumulation of specific intermediates. For example, low activity of CrtD can result in the accumulation of rhodopin. nih.govresearchgate.net

Phytoene desaturase (CrtI) is a pivotal enzyme that significantly influences the direction of the carotenoid biosynthetic pathway. In different organisms, CrtI can catalyze a varying number of desaturation steps. mdpi.commdpi.comd-nb.info For instance, in some bacteria, CrtI performs three desaturation steps to produce neurosporene, while in others, it carries out four steps to yield lycopene. mdpi.comuniprot.org This variation in the number of desaturation steps determines which downstream pathways are activated, thereby controlling the final carotenoid products. mdpi.com Deletion of the crtI gene blocks the entire carotenoid synthesis pathway beyond phytoene. nih.govfrontiersin.org The substrate specificity of CrtI is broad, and it can act on various intermediates, sometimes leading to alternative side pathways, especially in mutant strains where other enzymes are absent. mdpi.comresearchgate.net

Hydroxylation and Methylation Steps Catalyzed by Specific Enzymes

The formation of this compound involves crucial hydroxylation and methylation reactions, which are catalyzed by specific enzymes. The hydroxylation of the 1,2-double bond of the ψ-end group is carried out by a 1,2-carotenoid hydratase, encoded by the crtC gene. nih.gov This enzyme converts lycopene to rhodopin (1-hydroxylycopene). nih.govresearchgate.net Subsequently, the introduced hydroxyl group is methylated by an O-methyltransferase, the product of the crtF gene. nih.govresearchgate.net This methylation step is a key process in the formation of many methoxy (B1213986) carotenoids found in purple bacteria. nih.govresearchgate.net

The enzyme CrtC has been shown to catalyze the cofactor-independent conversion of lycopene to 1-HO- and 1,1′-(HO)2-lycopene. researchgate.net The O-methyltransferase, CrtF, exhibits broad substrate specificity, meaning it can methylate various hydroxylated carotenoid intermediates. nih.gov

Divergent Pathways Leading to this compound and Related Carotenoids

The biosynthetic pathway leading to this compound is not linear but rather a part of a complex network that can diverge to produce other related carotenoids such as spirilloxanthin and anhydrothis compound. nih.govnih.govportlandpress.com The specific end product often depends on the particular species of purple bacteria and the set of carotenoid biosynthesis enzymes it possesses. nih.govsemanticscholar.org

Spirilloxanthin Biosynthesis: In some bacteria, the pathway continues from this compound to form spirilloxanthin. This involves a second hydroxylation and methylation at the other end of the carotenoid molecule. The enzymes CrtC and CrtF are involved in these sequential modifications. nih.govnih.gov The pathway from lycopene to spirilloxanthin involves the intermediates rhodopin, anhydrothis compound, and this compound. researchgate.net

Anhydrothis compound: Anhydrothis compound is a direct precursor to this compound in the spirilloxanthin pathway. portlandpress.comgenome.jpkegg.jp It is formed from rhodopin through a dehydrogenation step catalyzed by a 3,4-desaturase, the product of the crtD gene. researchgate.netresearchgate.net this compound is then formed by the methylation of anhydrothis compound by the CrtF enzyme. nih.gov

Alternative Pathways: Studies have revealed alternative routes for the biosynthesis of spirilloxanthin and its precursors. For instance, in Rhodospirillum rubrum, neurosporene and 7,8,11,12-tetrahydrolycopene can undergo hydration, methylation, and dehydrogenation to yield spheroidene (B75920) and 11′,12′-dihydrospheroidene, respectively, representing alternative pathways to anhydrothis compound and spirilloxanthin. portlandpress.comnih.govnih.gov

The broad substrate specificity of enzymes like CrtC, CrtD, and CrtF allows for the production of a diverse array of carotenoids from common intermediates. nih.gov For example, in Rubrivivax gelatinosus, these enzymes can act on intermediates of both the spheroidene and spirilloxanthin pathways. nih.gov

Interactive Table: Key Enzymes and Intermediates in this compound and Related Carotenoid Biosynthesis

Enzyme (Gene)FunctionSubstrate(s)Product(s)
CrtC1,2-HydrataseLycopene, NeurosporeneRhodopin (1-Hydroxylycopene), 1-Hydroxyneurosporene
CrtD3,4-DesaturaseRhodopin, HydroxyneurosporeneAnhydrothis compound, Demethylspheroidene
CrtFO-MethyltransferaseAnhydrothis compound, DemethylspheroideneThis compound, Spheroidene
CrtAKetolaseSpheroideneSpheroidenone

Regulation of this compound Biosynthesis

Transcriptional and Post-Transcriptional Control Mechanisms

The expression of the crt genes, which encode the enzymes for carotenoid biosynthesis, is primarily controlled at the transcriptional level. annualreviews.orgillinois.edu In many purple bacteria, these genes are organized in operons within a larger photosynthesis gene cluster. nih.govresearchgate.net

Key transcriptional regulators include:

PpsR (CrtJ): This protein acts as a repressor of bch (bacteriochlorophyll) and crt gene expression, particularly under aerobic conditions. illinois.eduasm.org Inactivation of PpsR leads to the derepression of these genes. asm.org

PrrA (RegA): This response regulator is part of a two-component system (PrrBA/RegBA) that activates the transcription of photosynthesis genes, including some crt and bch genes, in response to low oxygen levels. asm.orgmdpi.com PrrA can directly bind to the promoter regions of genes like crtA and the crtI-crtB operon. nih.govasm.org

TspO: This protein appears to have a negative regulatory role in carotenoid biosynthesis, as its deletion leads to higher transcript levels of crtA and crtI. nih.gov

In addition to transcriptional control, there is evidence for post-transcriptional regulation of carotenogenic enzymes, although the specific mechanisms are still under investigation. nih.govqut.edu.au

Environmental Modulators of Biosynthesis

The biosynthesis of this compound and other carotenoids is significantly influenced by various environmental factors. d-nb.infomdpi.comwrc.org.zalibretexts.org

Light Intensity: Light is a dominant regulatory factor. nih.gov High light intensity generally promotes carotenoid production as a photoprotective mechanism. researchgate.net In Rhodopseudomonas palustris, high light irradiance led to this compound being the major carotenoid. nih.gov Conversely, low light conditions can also lead to increased total carotenoid content in some purple phototrophic bacteria. uq.edu.au Different wavelengths of light can also affect carotenoid profiles. researchgate.net

Oxygen Levels: Oxygen is another major modulator of carotenoid biosynthesis. nih.gov The switch from anaerobic to aerobic growth can induce the synthesis of different carotenoids, such as the conversion of spheroidene to the more potent antioxidant spheroidenone. nih.gov The expression of many crt genes is upregulated in response to oxygen. nih.gov The regulatory systems involving PpsR and PrrA are key in mediating the response to oxygen levels. asm.org

Salinity: Salinity can also affect carotenoid production. Studies on Rhodopseudomonas palustris have shown that different salinity levels impact the total carotenoid content. tci-thaijo.orgtci-thaijo.org For instance, optimal carotenoid synthesis was observed at 0 and 10 parts per thousand (ppt) salinity, while higher concentrations of 20 and 30 ppt (B1677978) resulted in minimal carotenoid production. tci-thaijo.org Increased salt stress has been shown to enhance the expression of genes involved in carotenoid synthesis, with rhodopin identified as a key compound for salt tolerance in this bacterium. nih.govnih.gov

Genetic Regulation of Enzyme Expression within Photosynthesis Gene Clusters

In purple bacteria, the genes for carotenoid biosynthesis (crt genes) are typically located within a large photosynthesis gene cluster (PGC), alongside genes for bacteriochlorophyll (B101401) biosynthesis (bch) and the structural proteins of the photosynthetic apparatus (puf and puh operons). nih.govsemanticscholar.orgresearchgate.net This clustering facilitates the coordinated regulation of all components required for photosynthesis.

The arrangement of genes within the PGC can vary among different species of purple bacteria, reflecting a degree of evolutionary flexibility, likely influenced by horizontal gene transfer. nih.govsemanticscholar.org Despite this variability, the coregulation of crt and bch genes is a common feature. nih.gov For example, regulatory sequences like specific promoter elements and palindrome sequences are found upstream of several bch and crt operons, suggesting a common mechanism for their oxygen-dependent transcriptional regulation. nih.gov The expression of these genes is often induced when shifting from dark, aerobic growth to anaerobic, photosynthetic conditions. The PpsR repressor plays a central role in this regulation by controlling the expression of a large number of genes within the PGC, including those for carotenoid and bacteriochlorophyll synthesis. nih.gov

Genetic and Molecular Basis of Rhodovibrin Production

Identification and Characterization of Rhodovibrin Biosynthesis Gene Clusters

The foundation of this compound production lies within dedicated biosynthetic gene clusters (BGCs) found in various microorganisms. These clusters are contiguous stretches of DNA that contain the genes encoding the enzymes necessary for the entire metabolic pathway. The identification and characterization of these BGCs are typically achieved through genomic analysis and bioinformatics tools. nih.govfrontiersin.orgresearchgate.net

Modern genome mining techniques, such as the use of software like antiSMASH, have been instrumental in identifying putative BGCs for various secondary metabolites, including carotenoids like this compound. nih.govmdpi.com These tools can predict the presence of gene clusters based on sequence similarity to known biosynthesis genes. mdpi.com For instance, analysis of bacterial genomes can reveal clusters containing genes for key enzymes involved in the aryl polyene (APE) pigment biosynthesis, a class to which this compound precursors belong. mdpi.com The presence of genes encoding enzymes like acyl carrier proteins, acyl dehydratases, and acyl reductases within a cluster is a strong indicator of its role in pigment production. mdpi.com

Further characterization involves comparing the identified gene clusters with those from well-studied organisms. For example, a newly identified cluster might show a certain percentage of similarity to a known xanthomonadin gene cluster, providing clues about its function. mdpi.com However, it is important to note that many BGCs found in newly sequenced organisms may exhibit low similarity to known clusters, suggesting novel biosynthetic pathways. frontiersin.org

Functional Genomics and Gene Deletion Studies

Once a putative this compound biosynthesis gene cluster is identified, functional genomics approaches are employed to validate the function of individual genes. fmi.ch This involves systematically inactivating or deleting specific genes and observing the effect on this compound production. researchgate.net

Gene deletion studies are a powerful tool in this process. By creating single-gene deletion mutants, researchers can pinpoint the specific step in the biosynthetic pathway that is catalyzed by the product of that gene. mdpi.com For example, if the deletion of a particular gene leads to the accumulation of a specific intermediate compound, it strongly suggests that the encoded enzyme is responsible for the next step in the pathway. This method has been successfully used to elucidate the function of various genes in metabolic pathways. mdpi.comnih.govd-nb.info For instance, in studies of other metabolic pathways, the deletion of a specific thioesterase gene was shown to decrease the production of certain fatty acids, thereby confirming its role in their synthesis. d-nb.info

Conversely, gene overexpression can also be used to confirm gene function. d-nb.infomdpi.com By increasing the expression of a candidate gene, researchers can observe if it leads to an increase in the final product, in this case, this compound. mdpi.com

Transcriptomic and Proteomic Analysis of this compound-Producing Organisms

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. frontiersin.org By comparing the transcriptomes of high this compound-producing strains with low- or non-producing strains, researchers can identify genes that are differentially expressed. mdpi.combiorxiv.orgfrontiersin.org This can reveal not only the core biosynthetic genes but also regulatory genes, such as transcription factors, that control the expression of the entire pathway. RNA sequencing (RNA-seq) is a common technique used for transcriptional profiling. frontiersin.org

Proteomics , on the other hand, focuses on the large-scale study of proteins, particularly their structures and functions. frontlinegenomics.com Quantitative proteomic analysis can reveal the relative abundance of different proteins in a cell at a given time. embopress.org By comparing the proteomes of this compound-producing organisms under different growth conditions (e.g., high light vs. low light), scientists can identify changes in the levels of enzymes involved in the biosynthetic pathway. frontiersin.org This information can help to understand how environmental cues affect this compound production at the protein level. frontiersin.orgfrontiersin.org Techniques like SWATH-MS (Sequential Windowed Acquisition of All Theoretical Fragment Ion Mass Spectra) allow for the identification and quantification of a large number of proteins in a sample. frontiersin.org

Enzyme Engineering and Mutagenesis for Pathway Manipulation

With a thorough understanding of the genes and enzymes involved in this compound biosynthesis, it becomes possible to manipulate the pathway for enhanced production or the creation of novel carotenoids. This is where enzyme engineering and mutagenesis come into play. researchgate.netlongdom.org

Mutagenesis , the process of inducing genetic mutations, can be used to generate strains with improved production characteristics. nih.govnih.gov This can be done randomly, using chemical mutagens or UV radiation, followed by screening for high-producing mutants. nih.govfrontiersin.org Alternatively, targeted mutagenesis can be used to make specific changes to the biosynthetic genes. For instance, random mutagenesis of the crtD gene, which encodes a rhodopin (B94384) desaturase, in Rhodospirillum rubrum has been shown to lead to the production of novel, highly conjugated carotenoids. nih.gov

By combining these genetic and molecular tools, researchers can not only elucidate the intricate details of this compound production but also engineer microorganisms to become efficient cell factories for this valuable compound.

Biological Roles and Molecular Mechanisms of Rhodovibrin

Function in Light-Harvesting Complexes of Phototrophic Organisms

In phototrophic organisms, the primary role of carotenoids like rhodovibrin is to act as accessory pigments within the light-harvesting (LH) complexes. researchgate.net These pigment-protein structures, typically designated as LH1 (core) and LH2 (peripheral), are responsible for absorbing solar energy and transferring it to the photosynthetic reaction centers (RCs), where the conversion to chemical energy begins. nih.govfrontiersin.org The specific composition of carotenoids within these complexes is critical for their function and is often modulated by environmental cues such as light intensity. nih.gov

For example, in the purple bacterium Rhodopseudomonas palustris, the relative amounts of different carotenoids, including this compound, change in response to illumination conditions. This adaptation allows the organism to optimize its light-harvesting capabilities across different environments. nih.gov

Table 1: Relative Carotenoid Composition in Rhodopseudomonas palustris Light-Harvesting Complexes under Varying Light Conditions Data adapted from a 2023 study on Rps. palustris adaptation strategies. nih.gov

CarotenoidHigh Light LH2 (%)Low Light LH2 (%)LH4 Complex (%)
This compound 15.2 0.3 2.2
3,4-didehydrorhodopin19.117.432.5
Rhodopin (B94384)20.165.843.4
Spirilloxanthin (B1238478)20.69.6
Anhydrothis compound (B3426108)26.14.64.6
Lycopene (B16060)31.41.716.2

A fundamental function of this compound and other carotenoids in the LH complexes is the absorption of light in the blue-green region of the spectrum (typically 400–550 nm), a range where bacteriochlorophylls (BChl) absorb weakly. mdpi.comacs.org After absorbing a photon, the carotenoid enters an excited state and rapidly transfers this excitation energy to a nearby BChl molecule. This process, known as carotenoid-to-bacteriochlorophyll energy transfer, significantly broadens the spectral range available for photosynthesis.

The efficiency of this energy transfer can be highly variable, ranging from 30% to over 90%, and is dependent on several factors, including the specific type of carotenoid, its conformation, and its spatial relationship with the BChl molecules within the protein scaffold. mdpi.com The transfer primarily occurs via two main pathways:

S₂ → Qₓ Pathway : Energy is transferred from the second excited singlet state (S₂) of the carotenoid to the Qₓ absorption band of the bacteriochlorophyll (B101401). This is considered the dominant pathway for many carotenoids. mdpi.com

S₁ → Qᵧ Pathway : An alternative pathway involves energy transfer from the first excited singlet state (S₁) of the carotenoid to the Qᵧ absorption band of the bacteriochlorophyll. mdpi.com

The precise positioning of this compound within the pigment-protein complexes is essential for its function. The LH complexes are composed of α and β apoproteins that form a scaffold, non-covalently binding the bacteriochlorophyll and carotenoid molecules. nih.gov In the well-studied ring-shaped LH2 complexes of many purple bacteria, each fundamental subunit, an αβ-heterodimer, typically houses one carotenoid molecule and three BChl a molecules. mdpi.comacs.org

Structural models show that the long, linear carotenoid molecule spans the protein helices within the membrane, establishing close interactions with both the B800 and B850 bacteriochlorophylls. frontiersin.org This intimate association is critical not only for efficient energy transfer but also for the structural integrity and stable assembly of the entire light-harvesting complex. researchgate.netresearchgate.net The presence of carotenoids is often a prerequisite for the correct folding and assembly of the apoproteins into a functional complex. nih.gov

Energy Transfer Dynamics from Carotenoids to Bacteriochlorophylls

Photoprotective Mechanisms of this compound

In addition to their light-harvesting role, carotenoids like this compound are indispensable for photoprotection. researchgate.netacs.org Photosynthesis in the presence of light and oxygen is inherently dangerous, as the excited states of (bacterio)chlorophylls can react with molecular oxygen (O₂) to produce highly damaging reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). nih.govmdpi.com

This compound provides photoprotection through two primary quenching mechanisms:

Triplet-Triplet Energy Transfer : It can quench the harmful triplet excited state of bacteriochlorophyll (³BChl*) before it can interact with O₂. The energy is transferred to the carotenoid, forming a carotenoid triplet state (³Car), which then decays harmlessly back to its ground state without producing ROS. nih.govwhiterose.ac.uk

Singlet Oxygen Quenching : If ¹O₂ is formed, this compound can directly quench this highly reactive species, de-exciting it back to the harmless triplet ground state of oxygen. mdpi.com

In some cases, particularly with long-chain carotenoids, the pigment's function can shift from primarily light-harvesting to quenching. This is observed as a reduction in the lifetime of the BChl excited state, indicating that the carotenoid is actively dissipating excess energy to prevent photodamage. acs.org

The ability to manage photooxidative stress is a crucial adaptation for photosynthetic microorganisms. nih.govmdpi.com Facultative phototrophs, which can switch between different metabolic modes, must regulate the synthesis and assembly of their photosynthetic apparatus to match ambient light and oxygen levels. mdpi.com A key adaptive strategy is to maintain a high carotenoid-to-bacteriochlorophyll ratio, which enhances the capacity for photoprotection and prevents the accumulation of unprotected, photosensitizing BChl molecules. nih.gov

Studies on Rhodobacter species have shown that exposure to photooxidative stress induces the expression of genes involved in carotenoid biosynthesis. nih.gov For example, in Rhodobacter capsulatus, the crtIB-tspO operon, which is involved in producing carotenoid precursors, is upregulated. This response underscores the critical role of carotenoids in the organism's defense against light-induced oxidative damage. nih.gov

Quenching of Reactive Oxygen Species and Excited States

Roles in Cellular Physiology and Environmental Adaptation

The synthesis of specific carotenoids like this compound is a key component of a bacterium's ability to adapt to its environment. researchgate.netnih.gov The carotenoid profile of an organism is finely tuned to its ecological niche and the physiological challenges it faces. nih.gov For instance, salt stress has been shown to trigger the production of this compound and related carotenoids in Rhodopseudomonas palustris, suggesting a role for these pigments in adapting to high-salinity environments. frontiersin.org

Beyond photoprotection, carotenoids contribute to the general stability and function of cellular membranes, protecting them from various environmental insults such as desiccation and UV radiation. researchgate.net The metabolic versatility to produce a specific suite of carotenoids allows phototrophic bacteria to thrive in dynamic and often extreme habitats, linking cellular biochemistry directly to ecological success. researchgate.netnih.govchapman.edu

Table 2: Summary of Key Functions of this compound

Function CategorySpecific RoleMechanism
Light Harvesting Accessory PigmentAbsorbs light in the 400-550 nm range and transfers energy to bacteriochlorophylls. mdpi.comacs.org
Structural ComponentEssential for the stable assembly and structural integrity of LH1 and LH2 complexes. researchgate.netresearchgate.net
Photoprotection Quenching of Excited StatesDeactivates bacteriochlorophyll triplet states (³BChl*) via triplet-triplet energy transfer. nih.govwhiterose.ac.uk
Quenching of ROSDirectly quenches singlet oxygen (¹O₂) to prevent cellular damage. mdpi.com
Environmental Adaptation Stress ResponseSynthesis is modulated in response to photooxidative stress and salinity. nih.govfrontiersin.org
Cellular PhysiologyContributes to the stability and integrity of the cell membrane. researchgate.net

Response to Environmental Stimuli (e.g., Light Conditions, Osmotic Stress)

The synthesis and accumulation of this compound and its precursors are dynamically regulated in response to external environmental cues, notably light intensity and osmotic pressure. This regulation allows photosynthetic bacteria to survive and thrive in fluctuating environments.

Light Conditions: The composition of carotenoids within the photosynthetic apparatus of purple bacteria is highly responsive to the intensity of incident light. machung.ac.idresearchgate.netfefana.org This adaptation mechanism involves altering the relative amounts of different carotenoids, including this compound, to optimize light absorption. machung.ac.idresearchgate.net For instance, in Rhodopseudomonas palustris, this compound was identified as a major carotenoid under high-light conditions. researchgate.net Conversely, under low-light conditions, the content of this compound and the final product spirilloxanthin is lower in the LH2 light-harvesting complex of Rps. palustris, while the precursor anhydrothis compound is higher. machung.ac.id

Similarly, studies on the purple sulfur bacterium Allochromatium vinosum have shown that changes in illumination levels affect the carotenoid makeup of its different spectral light-harvesting complexes (LH2). nih.gov While rhodopin was the main carotenoid in all LH2 types, a shift to lower light intensity resulted in an increased proportion of carotenoids with more conjugated double bonds, like anhydrothis compound, particularly in the B800-820 complex. nih.gov This modulation of pigment composition is a critical strategy for adapting the photosynthetic machinery to varying light availability. nih.gov

Osmotic Stress: Carotenoid production, including the synthesis pathway involving this compound, also responds to osmotic stress, such as changes in salinity. tci-thaijo.org Some microorganisms increase pigment production when subjected to stressors like high osmotic pressure. mdpi.com In bacteria such as Rhodopseudomonas palustris, which normally accumulates a series of carotenoids including this compound, salinity can act as a stimulant for carotenoid synthesis. tci-thaijo.org However, excessive osmotic stress from extremely high salinity can inhibit this production. tci-thaijo.org

The halophilic purple nonsulfur bacterium, Rhodothalassium salexigens, which grows in high-salt environments, utilizes a carotenoid pathway where this compound is an intermediate. nih.gov It is suggested that the production of specific lipids and carotenoids helps fortify the cell membranes against the osmotic stress experienced in saline habitats. nih.gov Research on salt-tolerant strains of R. palustris indicates that under salt stress, the expression of carotenoid synthesis genes is altered, leading to the accumulation of specific carotenoids that enhance salt tolerance. nih.gov While this compound is a component of this pathway, some studies point to the accumulation of its precursor, rhodopin, as a key factor in the salt tolerance mechanism of certain strains. nih.gov

Table 1: Influence of Environmental Stimuli on this compound and Related Carotenoids in Photosynthetic Bacteria

Organism Stimulus Observation Reference
Rhodopseudomonas palustris High Light Intensity This compound was a major carotenoid detected. researchgate.net
Rhodopseudomonas palustris Low Light Intensity This compound content is lower in the low-light form of the LH2 complex. machung.ac.id
Allochromatium vinosum Low Light Intensity Increase in the content of anhydrothis compound (a this compound precursor) in the B800-820 complex. nih.gov
Rhodopseudomonas palustris Salinity Salinity can stimulate the production of carotenoid series, including this compound. tci-thaijo.org
Rhodothalassium salexigens High Salinity Contains this compound as a carotenoid intermediate, potentially to withstand osmotic stress. nih.gov

Contribution to Photosynthetic Efficiency in Anoxygenic Phototrophs

In anoxygenic phototrophs, which perform photosynthesis without producing oxygen, carotenoids like this compound are integral components of the photosynthetic unit. taylorandfrancis.comnih.gov They perform two primary functions: light harvesting and photoprotection.

This compound is found within the light-harvesting (LH) pigment-protein complexes, which capture solar energy. nih.govgla.ac.uk Specifically, it is a significant component of the peripheral LH2 antenna complexes in bacteria like Rhodopseudomonas palustris and Allochromatium vinosum. nih.govgla.ac.uk In one strain of Rps. palustris, this compound accounted for 73% of the total carotenoids in these complexes. gla.ac.uk

Studies on Allochromatium vinosum revealed that its LH2 complexes contain five different carotenoids, including this compound, lycopene, anhydrothis compound, spirilloxanthin, and rhodopin. nih.gov This mixture of pigments allows the organism to absorb a broader spectrum of light. nih.gov The specific composition and arrangement of these carotenoids within the protein scaffold determine the efficiency of energy transfer. nih.gov The ability of photosynthetic bacteria to modulate the types and amounts of carotenoids, including this compound, in their antenna complexes is a key adaptation that optimizes photosynthetic efficiency across diverse environmental niches. nih.gov

Table 2: this compound in the Photosynthetic Apparatus of Anoxygenic Phototrophs

Organism Location Function Finding Reference
Rhodopseudomonas palustris Peripheral Antenna Complexes (LH2) Light Harvesting Constitutes 73% of carotenoids in the complex for strain 2.1.6. gla.ac.uk
Allochromatium vinosum LH2 Complexes (B800-820, B800-840, B800-850) Light Harvesting, Energy Transfer One of five carotenoids contributing to spectral heterogeneity and energy transfer to bacteriochlorophyll. nih.gov
Anoxygenic Phototrophs (General) Photosynthetic Unit Light Harvesting, Photoprotection Absorbs light and transfers energy to bacteriochlorophylls, enhancing photosynthetic efficiency. fefana.orgtaylorandfrancis.comnih.gov

Microbial Diversity and Ecological Distribution of Rhodovibrin Producing Organisms

Phylogenetic Distribution of Rhodovibrin Biosynthesis Pathways across Microbial Taxa

The genetic machinery for this compound biosynthesis is found within specific lineages of bacteria, particularly among the purple photosynthetic bacteria. The core genes responsible for the synthesis of carotenoids, including this compound, are often located in a conserved gene cluster. This photosynthesis gene cluster (PGC) contains genes such as crt and bch, which encode the enzymes for carotenoid and bacteriochlorophyll (B101401) synthesis, respectively.

Phylogenetic analyses reveal that the distribution of these pathways is not random. For instance, within the Alphaproteobacteria, homologues of the Rhodobacter capsulatus gene transfer agent (RcGTA) structural genes, which are often associated with photosynthesis genes, are widely distributed and particularly well-conserved in the order Rhodobacterales. nih.gov This conservation suggests a shared evolutionary history of these photosynthetic capabilities. The presence of these gene clusters is also noted in other alphaproteobacterial orders like Rhizobiales, Sphingomonadales, and Caulobacterales, albeit with more variation. nih.gov

The composition of carotenoids can differ even among closely related species, indicating evolutionary adaptation. For example, some species of purple photosynthetic bacteria produce different spectral variants of light-harvesting complexes depending on environmental conditions, a process that involves the differential production of carotenoids like this compound. researchgate.net The presence or absence of specific genes within the biosynthesis pathway dictates the final carotenoid products. For instance, the conversion of rhodopin (B94384) to this compound is a key step found in many of these organisms. researchgate.net

The study of these pathways across different taxa is facilitated by comparing the gene clusters. The GC content of these clusters can sometimes differ from the rest of the chromosome, hinting at their acquisition through horizontal gene transfer. mdpi.com This mechanism plays a significant role in the dissemination of these metabolic capabilities across different microbial lineages.

Isolation and Characterization of Novel this compound-Producing Microorganisms

The discovery and characterization of new this compound-producing microbes expand our understanding of microbial diversity and metabolic potential. Isolation techniques often target specific environments where such organisms are expected to thrive, such as aquatic sediments and soil.

Recent research has led to the isolation of novel bacterial strains with unique metabolic capabilities from diverse environments. frontiersin.orgmdpi.comnih.govmdpi.com For example, studies have successfully isolated and characterized novel bacteria from marine environments and heavy metal-contaminated soils. frontiersin.orgmdpi.com While these particular studies did not focus on this compound, the methodologies employed are standard for microbial discovery. These methods typically involve:

Enrichment cultures: Using specific growth media and conditions to favor the growth of desired microorganisms.

16S rRNA gene sequencing: For phylogenetic identification of the isolated strains. mdpi.comnih.gov

Phenotypic and biochemical characterization: To understand the metabolic capabilities and environmental tolerances of the isolates. mdpi.comnih.gov

For instance, Rhodoblastus (Rbl.) acidophilus strain 7050 is a known producer of this compound-related carotenoids and has been studied for its ability to adapt its pigment composition to different light conditions. researchgate.net Similarly, Thiocapsa vinosum contains a variety of carotenoids, including this compound, rhodopin, and spirilloxanthin (B1238478). researchgate.net The characterization of such organisms provides valuable insights into the regulation and diversity of carotenoid biosynthesis.

The following table summarizes examples of microorganisms and their relevance to carotenoid biosynthesis research:

MicroorganismKey CharacteristicsReference
Rhodobacter capsulatusModel organism for studying photosynthesis; contains a well-characterized photosynthesis gene cluster. nih.gov
Rhodoblastus acidophilus 7050Produces spectral variants of light-harvesting complexes with different carotenoids under varying light. researchgate.net
Thiocapsa vinosumSynthesizes a range of carotenoids including lycopene (B16060), rhodopin, anhydrothis compound (B3426108), this compound, and spirilloxanthin. researchgate.net
Pandoraea norimbergensis LD001Isolated from soil and studied for ligninolytic potential; demonstrates methods for microbial isolation. nih.gov
Pseudomonas sp. LD002Isolated from soil, studied for lignin (B12514952) degradation; relevant isolation and characterization techniques. nih.gov
Bacillus sp. LD003Soil isolate with dye-decolorizing capacity, indicating specific enzymatic activities. nih.gov
Lysinibacillus boronitoleransNovel strains isolated from marine environments, demonstrating microbial diversity in unique niches. frontiersin.orgmdpi.com

Ecological Niches and Environmental Presence of this compound-Containing Microbes

This compound-producing microorganisms occupy specific ecological niches where their metabolic capabilities provide a competitive advantage. These are often environments with fluctuating light and oxygen levels.

Common habitats for these microbes include:

Anoxic sediments: Found in lakes, ponds, and marine environments where there is organic matter and sufficient light for photosynthesis. scholarsresearchlibrary.com

Flooded soils: Such as in rice paddies, which provide anaerobic conditions suitable for these bacteria. scholarsresearchlibrary.com

The rhizosphere: The area around plant roots, where complex microbial communities exist and compete for resources. nih.govfrontiersin.org

Biofilms: Microbial communities attached to surfaces, which can be found in a wide array of environments. mdpi.com

The ability to produce this compound and other carotenoids is crucial for survival in these niches. These pigments are integral to the light-harvesting complexes of photosynthetic bacteria, allowing them to capture light energy. They also serve a vital photoprotective role, quenching harmful reactive oxygen species that can be generated during photosynthesis.

The specific composition of carotenoids, such as the ratio of this compound to other pigments, can be influenced by environmental factors like light intensity and quality. researchgate.net This metabolic flexibility allows these organisms to adapt and thrive under changing conditions. For example, some purple photosynthetic bacteria will alter their carotenoid profile to optimize light harvesting in low-light conditions. researchgate.net The presence of these microbes is a key component of the biogeochemical cycles in their respective habitats.

Role of Horizontal Gene Transfer in this compound Pathway Dissemination

Horizontal gene transfer (HGT) is a primary mechanism for the spread of genetic information between different bacterial species, and it plays a crucial role in the evolution and dissemination of metabolic pathways, including that of this compound. wikipedia.orgfrontiersin.org HGT allows bacteria to acquire new traits rapidly, which is a significant factor in their adaptation to new environments. wikipedia.org

Evidence for HGT in the dissemination of the this compound pathway includes:

Presence in gene clusters: The genes for carotenoid and bacteriochlorophyll biosynthesis are often found together in photosynthesis gene clusters (PGCs). researchgate.netmdpi.com The co-location of these genes facilitates their transfer as a single unit.

Phylogenetic distribution: The presence of highly similar PGCs in distantly related bacteria is strong evidence for HGT. nih.gov

GC content anomalies: The GC content of a PGC may differ significantly from the average GC content of the host genome, suggesting that the cluster was acquired from a different organism. mdpi.com

Gene transfer agents (GTAs) are one of the mechanisms by which HGT can occur. GTAs are phage-like particles that package random segments of the host's DNA and can transfer them to other bacteria. nih.gov The genes for GTAs are often found in close proximity to PGCs in some Alphaproteobacteria, suggesting a potential role in the transfer of these photosynthetic capabilities. nih.gov

The dissemination of the this compound pathway through HGT has significant evolutionary implications. It allows for the rapid spread of photosynthetic capabilities to new bacterial lineages, enabling them to colonize new ecological niches. This process contributes to the widespread diversity of photosynthetic bacteria observed in nature. The transfer of these genes is a key driver of microbial evolution and adaptation. nih.govnih.govmdpi.com

Advanced Analytical Methodologies for Rhodovibrin Research

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic methods are fundamental for isolating rhodovibrin from other cellular components, enabling accurate quantification and further analysis. High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard. conquerscientific.comchromtech.comopenaccessjournals.comadvancechemjournal.com

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is widely employed for the separation and quantification of this compound. conquerscientific.comchromtech.comopenaccessjournals.comadvancechemjournal.com Reversed-phase HPLC is a common mode used for carotenoid analysis, where a non-polar stationary phase is paired with a polar mobile phase. researchgate.net This setup allows for the effective separation of this compound from other pigments and lipids based on its hydrophobicity. For instance, in studies of Rhodopseudomonas palustris, HPLC analysis revealed that this compound constituted 73% of the total carotenoids. gla.ac.uk The choice of the stationary phase, such as a C18-bonded silica (B1680970) column, and the composition of the mobile phase, often a mixture of solvents like acetonitrile, methanol, and water, are critical for achieving optimal separation. sielc.com

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterDescription
Column C18 reversed-phase
Mobile Phase Isocratic or gradient elution with mixtures of acetonitrile, methanol, and water.
Flow Rate Typically in the range of 0.5-1.5 mL/min.
Detection Diode Array Detection (DAD) or UV-Vis Detector. torontech.comsci-hub.se
Injection Volume 10-50 µL

This table presents typical starting parameters for the HPLC analysis of this compound, which may require optimization based on the specific sample matrix and instrumentation.

Integration with Diode Array Detection (DAD) for Spectral Analysis

Integrating HPLC with a Diode Array Detector (DAD) significantly enhances the analytical capabilities for this compound research. torontech.commeasurlabs.com A DAD acquires the entire UV-Vis spectrum of the eluting compounds in real-time. This provides not only quantitative data based on absorbance at specific wavelengths but also qualitative information through the compound's unique spectral profile. torontech.com This is particularly valuable for identifying this compound in a complex mixture by comparing its spectrum with that of a known standard or with literature data. The ability to assess peak purity by examining the spectra across a single chromatographic peak is another key advantage of HPLC-DAD, ensuring that the quantified signal corresponds solely to this compound. torontech.com

Spectroscopic Approaches for Structural and Functional Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure and understanding the functional properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a fundamental technique for analyzing this compound, owing to its extensive system of conjugated double bonds which acts as a chromophore, absorbing light in the visible region. sci-hub.seupi.edu The UV-Vis spectrum of this compound exhibits characteristic absorption maxima (λmax) that are indicative of its structure. In various solvents, this compound typically shows three distinct absorption peaks. For example, in acetone, the absorption maxima are observed at approximately 458 nm, 484 nm, and 516 nm. rsc.org These spectral features are crucial for identifying and quantifying this compound in extracts. science.govuni-stuttgart.de The position and shape of these absorption bands can be influenced by the solvent environment and the aggregation state of the molecule. sci-hub.se

Table 2: UV-Vis Absorption Maxima (λmax) of this compound in Acetone

Peak 1Peak 2Peak 3
~458 nm~484 nm~516 nm
Data sourced from electronic-absorption spectra of this compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization (e.g., 1H NMR, 13C NMR)

Mass Spectrometry (MS) for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a critical technique for determining the precise molecular mass of this compound and for obtaining structural information through fragmentation analysis. gla.ac.ukspectroscopyworld.com When coupled with a separation technique like HPLC (LC-MS), it provides a highly sensitive and specific method for identifying this compound in complex mixtures. researchgate.netelgalabwater.comnih.gov The mass spectrum of this compound will show a molecular ion peak corresponding to its exact mass. Fragmentation patterns observed in the mass spectrum, often generated through techniques like tandem mass spectrometry (MS/MS), can provide valuable information about the structure of the molecule, such as the cleavage of the polyene chain or the loss of specific functional groups. nih.govresearchgate.net This fragmentation data helps to confirm the identity of this compound and distinguish it from other related carotenoids. researchgate.net

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are instrumental in providing a "molecular fingerprint" of this compound by probing its vibrational modes.

FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its various functional groups. For example, the C-H stretching vibrations of the methyl and methylene (B1212753) groups typically appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the long polyene chain give rise to a strong band around 1520-1530 cm⁻¹, while the C-O stretching of the terminal methoxy (B1213986) group can be observed in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of the molecule. For this compound, the most intense Raman bands are associated with the C=C and C-C stretching vibrations of the polyene chain, which are strongly enhanced due to resonance effects.

Resonance Raman (RR) spectroscopy is a highly selective and sensitive technique for studying carotenoids. By choosing an excitation wavelength that falls within the electronic absorption band of the carotenoid (typically in the blue-green region for this compound), the Raman signals of the vibrational modes coupled to the electronic transition are dramatically enhanced, by factors of 10³ to 10⁶. This allows for the specific detection of this compound even in complex biological matrices where other molecules are present in much higher concentrations. The RR spectrum of this compound is dominated by three main bands: the ν1 band (C=C stretching) around 1520 cm⁻¹, the ν2 band (C-C stretching) around 1156 cm⁻¹, and the ν3 band (C-H in-plane bending) around 1005 cm⁻¹. The exact positions of these bands are sensitive to the conformation of the polyene chain and its interactions with the surrounding environment.

Table 2: Key Vibrational Bands of this compound in Resonance Raman Spectroscopy

Vibrational Mode Wavenumber (cm⁻¹) Description
ν1 ~1520 C=C stretching of the polyene chain
ν2 ~1156 C-C stretching of the polyene chain
ν3 ~1005 C-H in-plane bending of methyl groups

Time-Resolved Spectroscopic Methods for Excited State Dynamics (e.g., Ultrafast Transient Absorption Spectroscopy)

Time-resolved spectroscopic techniques, such as ultrafast transient absorption spectroscopy, are crucial for understanding the photophysical properties of this compound, particularly its behavior after absorbing light. These methods can track the flow of energy within the molecule on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. When this compound absorbs a photon, it is promoted to an excited electronic state (S₂). Ultrafast transient absorption spectroscopy has revealed that this S₂ state is extremely short-lived, decaying in less than 200 femtoseconds to a lower-lying excited state (S₁). The S₁ state is "dark," meaning it does not fluoresce efficiently, and it has a longer lifetime, on the order of several picoseconds, before it returns to the ground state (S₀). These studies are fundamental to understanding the role of this compound in light-harvesting complexes, where efficient energy transfer is essential.

Hyphenated Analytical Techniques for Comprehensive Characterization

To achieve a comprehensive characterization of this compound, especially in complex mixtures, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. A common approach is High-Performance Liquid Chromatography (HPLC) coupled to a Diode-Array Detector (DAD) and followed by Mass Spectrometry (MS), often in a tandem configuration (MS/MS).

HPLC-DAD allows for the separation of this compound from other pigments based on its polarity. The DAD provides an online UV-Vis absorption spectrum of the eluting compound, which can be used for preliminary identification based on its characteristic absorption maxima.

HPLC-MS/MS provides definitive identification by furnishing both the molecular weight of the separated compound and its specific fragmentation pattern, as described in section 6.2.3.1. This combination of techniques is particularly powerful for the unambiguous identification and quantification of this compound in biological extracts.

Application of Chemometrics in Spectroscopic Data Analysis

The large and complex datasets generated by modern spectroscopic techniques often require the use of chemometrics for effective data analysis. Chemometrics employs multivariate statistical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric approaches such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to spectroscopic data (e.g., from HPLC-DAD or Raman spectroscopy). PCA can be used to differentiate between samples containing different carotenoid profiles, while PLS can be used to build calibration models for the quantification of this compound in the presence of interfering substances. These methods are invaluable for quality control of natural extracts and for studying the effects of environmental factors on carotenoid composition.

Biotechnological and Metabolic Engineering Approaches for Rhodovibrin

Optimization of Microbial Fermentation for Rhodovibrin Production

The industrial-scale production of this compound, like many other microbial-derived compounds, relies heavily on the optimization of fermentation processes. susupport.com Achieving high yields and productivity necessitates a deep understanding and fine-tuning of various culture parameters. Key factors that are typically optimized include the composition of the culture medium, temperature, pH, and dissolved oxygen levels. labinsights.nl

Microbial fermentation for producing valuable compounds is a well-established method in biotechnology. susupport.com The process involves cultivating microorganisms, such as bacteria or yeast, in controlled bioreactors to generate specific products. susupport.comlabinsights.nl However, scaling up from laboratory to industrial production presents several challenges, including maintaining optimal growth rates and preventing contamination. susupport.com Therefore, continuous monitoring and the implementation of flexible and efficient technologies are crucial for successful large-scale fermentation. susupport.com

Strategies for optimizing fermentation often involve statistical methods and modeling to identify the ideal conditions for microbial growth and product formation. labinsights.nlfwf.ac.at For instance, a "design of experiment" approach can be used to systematically test different combinations of media components and environmental factors to pinpoint the optimal settings. fwf.ac.at Additionally, advanced techniques like developing a "digital twin" of the bioreactor can simulate the fermentation process, allowing for optimization and troubleshooting without the need for extensive physical experimentation. fwf.ac.at The ultimate goal is to create a robust and scalable fermentation process that maximizes the yield of the target compound while minimizing production costs and time. susupport.comaimsciences.org

Metabolic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering offers a powerful platform for enhancing the production of desired compounds like this compound in microbial hosts. nih.gov This field combines principles of biology and engineering to redesign cellular metabolism, directing the flow of precursors and energy towards the synthesis of the target molecule. nih.govrsc.org Key strategies include the overexpression of crucial enzymes, diverting metabolic pathways, and the introduction of genes from other organisms. nih.govnih.gov

Overexpression of Rate-Limiting Enzymes

For example, in the biosynthesis of carotenoids, a class of compounds to which this compound belongs, phytoene (B131915) synthase (PSY) is a well-known rate-limiting enzyme. researchgate.net Overexpression of the PSY gene has been a primary target for increasing carotenoid production in various organisms. researchgate.net Similarly, in the synthesis of other complex molecules like alkaloids, overexpressing key enzymes such as cytochrome P-450s has led to increased productivity. nih.gov The identification of these rate-limiting steps is often achieved through a combination of genomic analysis and experimental validation. nih.gov

Pathway Diversion and Flux Redirection

Another powerful metabolic engineering approach involves diverting metabolic flux from central metabolic pathways towards the desired biosynthetic pathway. nih.gov This often requires the downregulation or knockout of competing pathways that drain the precursor pool needed for the target compound. nih.gov For instance, a "metabolic toggle switch" can be engineered to conditionally shut down a central pathway like the TCA cycle, thereby redirecting carbon flux towards a synthetic pathway for producing a desired chemical. nih.gov

This redirection of metabolic flux is crucial for maximizing the yield of the target product. In the context of this compound biosynthesis, which originates from the MEP pathway, strategies could involve enhancing the expression of upstream genes in this pathway while potentially down-regulating pathways that compete for the same precursors, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.net By carefully balancing the expression of various genes, it is possible to channel metabolic intermediates efficiently towards this compound production. researchgate.net

Synthetic Biology Applications for Novel this compound Production Systems

Synthetic biology, an interdisciplinary field that combines biology and engineering, provides tools to design and construct new biological parts, devices, and systems. biocompare.commoneynation.com This approach has significant potential for developing novel production systems for valuable compounds like this compound. ucdavis.edusoilprotection.earth By redesigning organisms with new abilities, synthetic biology can create "cell factories" optimized for specific biosynthetic tasks. biocompare.comsoilprotection.earth

One of the core principles of synthetic biology is the creation of synthetic genetic circuits that can control gene expression with high precision. moneynation.com These circuits can be designed to respond to specific internal or external signals, allowing for dynamic control over metabolic pathways. ucdavis.edu Furthermore, synthetic biology enables the assembly of genes from different organisms to create entirely new biosynthetic pathways or to improve existing ones. mdpi.com This "mix-and-match" approach can lead to the production of novel compounds or significantly increase the yield of known ones. frontiersin.org

The development of computational tools and high-throughput screening methods is also a key aspect of synthetic biology. biocompare.commdpi.com These tools allow for the rapid design, construction, and testing of many different engineered strains, accelerating the development of efficient microbial factories for this compound and other valuable bioproducts. biocompare.com

Heterologous Expression of this compound Biosynthesis Genes

Heterologous expression, the expression of genes in a host organism that does not naturally produce the corresponding protein, is a cornerstone of modern biotechnology and metabolic engineering. nih.govmdpi.com This technique is particularly valuable for producing compounds like this compound in well-characterized and easily culturable host organisms, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgmdpi.com The process typically involves identifying and isolating the biosynthetic gene cluster for the target compound from the native producer, and then introducing these genes into a suitable heterologous host. nih.gov

One of the main advantages of heterologous expression is the ability to bypass the limitations of the native producing organism, which may be difficult to cultivate or genetically manipulate. nih.gov Furthermore, using a host with a well-understood genetic background facilitates the optimization of the biosynthetic pathway. mdpi.com However, challenges can arise, such as ensuring the proper folding and activity of the expressed enzymes and the compatibility of the introduced pathway with the host's metabolism. mdpi.com

Successful heterologous expression often requires significant engineering of both the introduced genes and the host organism. nih.gov This can include codon optimization of the genes to match the host's preference, engineering the host to increase the supply of necessary precursors, and balancing the expression levels of the different pathway enzymes. nih.govnih.gov Despite the challenges, heterologous expression has been successfully used to produce a wide variety of natural products and remains a promising strategy for the sustainable production of this compound. nih.govfrontiersin.orgmdpi.com

Evolutionary Perspectives of Rhodovibrin Pathways

Comparative Genomics of Carotenoid Biosynthesis Gene Clusters

Comparative genomics has been instrumental in revealing the evolutionary patterns of carotenoid biosynthesis. nih.gov In many bacteria, the genes responsible for producing carotenoids are organized into biosynthetic gene clusters (BGCs). nih.gov This clustering facilitates the coordinated regulation and transfer of the entire pathway between organisms. nih.govmdpi.com

In purple bacteria, the genes for carotenoid biosynthesis are typically part of larger photosynthesis gene clusters. mdpi.com This close association underscores the integral role of carotenoids in photosynthesis. The organization of these gene clusters, however, can vary. For instance, in Rhodobacter capsulatus, the carotenoid genes (crt) are found in two clusters, crtFECD and crtBIA, separated by a gene for a signal transduction protein. mdpi.com In contrast, the crt genes in Rubrivivax gelatinosus are scattered across three genomic regions. mdpi.com

The structure of these gene clusters offers clues about their evolutionary history. For example, the presence of similar gene clusters in distantly related bacteria is strong evidence of horizontal gene transfer (HGT). mdpi.complos.org Comparative analyses have shown that HGT has been a major driver in the distribution of carotenoid biosynthetic pathways across different bacterial lineages. mdpi.complos.orgasm.org

A notable feature of carotenoid BGCs is the conservation of genes involved in the early steps of the pathway, such as crtB (phytoene synthase), which is considered universal among organisms that synthesize carotenoids. wikipedia.org Conversely, genes responsible for the later, more specialized steps that lead to the vast diversity of carotenoid structures, tend to be less conserved and more prone to variation and exchange. wikipedia.org This "bramble" model of evolution suggests that the core pathway is ancient, while the diversifying modifications are more recent evolutionary additions. pnas.org

The table below summarizes the organization of carotenoid biosynthesis gene clusters in selected bacteria, highlighting the diversity in their arrangement.

OrganismGene Cluster OrganizationKey Genes PresentReference
Rhodobacter capsulatusTwo clusters: crtFECD and crtBIAcrtA, crtB, crtC, crtD, crtE, crtF, crtI mdpi.com
Rubrivivax gelatinosusThree scattered regions: crtADBC, crtEF, and isolated crtIcrtA, crtB, crtC, crtD, crtE, crtF, crtI mdpi.com
Bradyrhizobium sp. ORS278Two distinct clusters for canthaxanthin (B1668269) and spirilloxanthin (B1238478)crtE, crtY, crtI, crtB, crtW, crtC, crtD ird.frmdpi.com
Nonlabens spongiaeA single clustercrtB, crtI, crtY, cruF, crtD, crtA-OH, crtZ mdpi.com

Mechanisms of Gene Cluster Formation and Evolution in Prokaryotes and Eukaryotes

The formation and evolution of gene clusters, particularly those for secondary metabolic pathways like carotenoid biosynthesis, are shaped by distinct mechanisms in prokaryotes and eukaryotes.

In prokaryotes, horizontal gene transfer (HGT) is a primary force driving the evolution of BGCs. frontiersin.org HGT allows for the rapid acquisition of entire metabolic pathways, enabling bacteria to adapt to new environments or gain new functionalities. pnas.orgfrontiersin.org The clustering of genes facilitates their co-transfer and co-regulation, ensuring that the recipient organism receives a complete and functional pathway. mdpi.com Evidence for HGT in carotenoid biosynthesis is widespread, with phylogenetic analyses revealing transfers between different bacterial phyla. plos.orgasm.org Gene duplication followed by neofunctionalization, where a duplicated gene evolves a new function, also contributes to the diversification of these pathways. nih.gov

In eukaryotes, the evolutionary story is different. While HGT is less common than in prokaryotes, it is not absent. frontiersin.org A remarkable example is the acquisition of carotenoid biosynthesis genes by the pea aphid from fungi, allowing it to synthesize its own carotenoids. frontiersin.orgbiorxiv.orgpnas.org More typically, the evolution of metabolic pathways in eukaryotes relies on mechanisms like gene duplication and divergence. davetoews.com The expansion and diversification of gene families, such as those encoding enzymes for carotenoid modification, have led to the evolution of new pathways and a wider array of carotenoid structures. davetoews.com

Unlike many bacteria, the genes for carotenoid biosynthesis in cyanobacteria and, by extension, in plants and algae (which acquired these genes through endosymbiosis) are generally not clustered. mdpi.comijbs.com This scattered arrangement suggests that the evolutionary pressures and mechanisms shaping their genomes have differed from those in other bacteria. The lack of clustering implies that gene regulation is more complex, involving coordination of genes located at different chromosomal positions.

Phylogenetic Analysis of Rhodovibrin Biosynthesis Enzymes

Phylogenetic analysis of the enzymes involved in this compound biosynthesis provides insights into their evolutionary origins and relationships. The carotenoid biosynthesis pathway is ancient, likely predating the divergence of Bacteria and Archaea. nih.gov

The core enzymes of the pathway, such as phytoene (B131915) synthase (CrtB) and phytoene desaturase (CrtI), show deep evolutionary roots. nih.govwikipedia.org Phylogenetic trees of these enzymes generally reflect the major taxonomic divisions of life, with distinct lineages for bacteria, archaea, fungi, and plants. nih.govnih.gov

However, the phylogenies of enzymes involved in the later steps of the spirilloxanthin pathway, which produces this compound, reveal a more complex history shaped by HGT. For example, phylogenetic analysis of CrtA, a ketolase involved in the spheroidene (B75920) pathway, indicates its horizontal transfer from the Bacteroidetes to some purple bacteria. asm.org

The evolution of the phytoene desaturase enzyme (CrtI) is particularly interesting. Different versions of this enzyme can produce either neurosporene (B1235373) (three desaturation steps) or lycopene (B16060) (four desaturation steps) as their primary product. mdpi.com It is hypothesized that the CrtI in spheroidene-producing bacteria evolved from a lycopene-synthesizing desaturase. mdpi.com Rubrivivax gelatinosus, which can produce both spheroidene and spirilloxanthin, may represent an evolutionary link between these two pathways. mdpi.com

The table below lists key enzymes in the this compound pathway and their proposed evolutionary characteristics.

EnzymeGeneFunction in this compound PathwayEvolutionary InsightsReference
Phytoene synthasecrtBCondensation of two GGPP molecules to form phytoeneUniversally conserved among carotenoid synthesizers wikipedia.org
Phytoene desaturasecrtIDesaturation of phytoene to produce lycopeneDifferent variants exist; evolution likely involved changes in substrate specificity mdpi.com
Lycopene hydratasecrtCAddition of a hydroxyl group to lycopenePart of the core spirilloxanthin pathway asm.org
Hydroxyneurosporene-O-methyltransferasecrtFMethylation of the hydroxyl groupShows evidence of relaxed negative selection during pathway evolution asm.org
Rhodopin (B94384) 3,4-desaturasecrtDDesaturation of rhodopinKey enzyme in the spirilloxanthin pathway genome.jp

Adaptation and Diversification of Carotenoid Pathways through Evolutionary Processes

The remarkable diversity of carotenoids found in nature is a testament to the power of evolutionary processes to generate novel chemical structures. asm.org The adaptation and diversification of carotenoid pathways have been driven by a combination of factors, including gene duplication, mutation, HGT, and selective pressures from the environment. asm.orgresearchgate.net

One of the key mechanisms for diversification is the evolution of enzyme substrate promiscuity. nih.gov Enzymes in secondary metabolic pathways are often not perfectly specific for a single substrate, allowing them to act on a range of related molecules. This promiscuity can serve as a starting point for the evolution of new enzymatic functions. nih.gov Over time, mutations can enhance a minor, promiscuous activity, leading to the emergence of a new, specialized enzyme. nih.gov

Positive selection, where new variants of a gene are favored, has also played a role in the evolution of carotenoid pathways. For instance, after the horizontal transfer of the crtA gene into certain purple bacteria, it underwent positive selection to change its function from a hydroxylase to a ketolase. asm.org This functional shift was a key step in the evolution of the spheroidene pathway from the spirilloxanthin pathway. asm.org

Relaxed negative selection, where the constraints on a gene are loosened, can also facilitate evolutionary change. In the case of the evolution of the spheroidene pathway, the genes upstream of the newly acquired crtA gene showed signs of relaxed negative selection. asm.org This likely allowed for changes in their substrate specificities to accommodate the new enzymatic reaction at the end of the pathway. asm.org

The evolution of carotenoid pathways is also linked to the evolution of other biological systems. For example, in photosynthetic organisms, the evolution of carotenoid diversity is intertwined with the evolution of the photosynthetic reaction center and light-harvesting complexes, where these pigments play crucial roles in photoprotection and light absorption. nih.govresearchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Novel Biosynthesis Enzymes and Regulatory Elements

The established biosynthetic pathway of Rhodovibrin, while providing a solid framework, is likely incomplete. There are still gaps in our understanding of the specific enzymes and regulatory networks that govern its synthesis. Future research must focus on identifying and characterizing potentially novel enzymes that may play crucial roles in the pathway, as the exact enzymatic steps can differ between microbial species.

A significant unanswered question lies in the comprehensive identification of allosteric and genetic regulatory mechanisms that control the flux through the pathway. annualreviews.org The regulation of carotenoid synthesis is complex and can be influenced by environmental factors such as light and oxygen. Identifying the specific transcription factors, small RNAs, and other regulatory molecules that respond to these cues is a critical area for future exploration. This knowledge is fundamental for a complete understanding of how organisms modulate this compound production.

Table 1: Known and Potentially Novel Elements in this compound Biosynthesis

Category Known Elements Areas for Future Research
Enzymes Core pathway enzymes like phytoene (B131915) synthase, desaturases, and hydroxylases are identified in some species. Identification of alternative or more efficient enzymes in diverse microorganisms; characterization of enzymes for less-understood modification steps.
Regulation General understanding of regulation by light and oxygen availability. Pinpointing specific transcription factors, repressors, and inducers; discovering the role of post-transcriptional and post-translational modifications.

| Precursors | The pathway utilizes precursors from the general isoprenoid pathway, such as isopentenyl diphosphate (B83284) (IPP). annualreviews.orgnih.gov | Investigating the detailed mechanisms of precursor channeling and competition with other metabolic pathways. annualreviews.org |

Advanced Spectroscopic Probes for In Vivo this compound Dynamics

To fully comprehend this compound's function, it is imperative to study its behavior within the dynamic environment of a living cell. Advanced spectroscopic techniques are crucial for this endeavor. While current methods have provided valuable data, the development of more sophisticated probes is a key future direction.

Techniques such as femtosecond transient absorption spectroscopy and femtosecond stimulated Raman spectroscopy have already been used to study the ultrafast dynamics of related carotenoids, revealing insights into their excited states and energy transfer processes. acs.org Future research should apply and refine these methods specifically for this compound to understand its role in light-harvesting and photoprotection with greater precision. Developing novel imaging techniques could enable real-time visualization of this compound's localization and concentration changes within cellular membranes in response to varying environmental conditions. acs.org

Table 2: Application of Advanced Spectroscopic Techniques to this compound Research

Spectroscopic Technique Potential Application for this compound Research Question Addressed
Femtosecond Transient Absorption Mapping the energy transfer pathways from this compound to bacteriochlorophylls. How efficiently does this compound transfer captured light energy? acs.org
Femtosecond Stimulated Raman Spectroscopy (FSRS) Characterizing the vibrational structure of this compound's excited states in its native protein environment. What are the precise structural changes this compound undergoes during photoprotection? acs.org
Two-Photon Excitation Microscopy High-resolution imaging of this compound distribution within the cell membrane without causing photodamage. How is this compound organized within the photosynthetic apparatus? acs.org

| Coherent Anti-Stokes Raman Scattering (CARS) Microscopy | Label-free chemical imaging to map this compound's spatial distribution in vivo. | Does this compound co-localize with other specific lipids or proteins in the membrane? |

Systems Biology Approaches to Model this compound Metabolism

A holistic understanding of this compound requires integrating various levels of biological information. Systems biology, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to model the complex metabolic network associated with this compound.

Exploration of Undiscovered Biological Roles in Diverse Microorganisms

The known functions of this compound are primarily centered on its roles in photosynthesis as a light-harvesting pigment and a photoprotective agent against oxidative damage. researchgate.net However, it is plausible that this versatile molecule possesses additional biological functions that are yet to be discovered.

Future research should investigate the occurrence and physiological roles of this compound in a broader range of microorganisms, particularly those from unique or extreme environments. mdpi.comresearchgate.net This exploration could uncover novel functions, such as specific roles in maintaining membrane fluidity and stability, or specialized antioxidant capabilities. Investigating the ecological distribution of this compound-producing organisms may also provide clues about its adaptive advantages in different niches. nih.gov

Table 3: Known and Potential Biological Roles of this compound

Role Current Understanding Unanswered Questions
Light Harvesting Acts as an accessory pigment, absorbing light and transferring energy to bacteriochlorophylls. What is the precise efficiency and mechanism of energy transfer in different protein complexes?
Photoprotection Quenches singlet oxygen and dissipates excess energy to prevent photo-oxidative damage. researchgate.net Are there other reactive oxygen species that this compound specifically neutralizes?
Membrane Stabilization Carotenoids are known to influence the physical properties of biological membranes. What is the specific impact of this compound on membrane fluidity, permeability, and stability under various stress conditions?

| Interspecies Signaling | Some microbial pigments are involved in cell-to-cell communication. | Could this compound or its breakdown products act as signaling molecules in microbial communities? |

Development of Sustainable and Scalable Biotechnological Production Platforms

The antioxidant properties and vibrant color of this compound make it an attractive compound for applications in the food, cosmetics, and pharmaceutical industries. researchgate.net A major challenge and a significant area for future research is the development of efficient, sustainable, and scalable platforms for its biotechnological production.

Current production relies on native-producing organisms, which may have long cultivation times. csic.es Future efforts will focus on metabolic engineering of robust and fast-growing microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). This involves transferring the this compound biosynthetic pathway into these hosts and optimizing their metabolism to channel precursors towards this compound synthesis. researchgate.net Key research areas will include overcoming metabolic bottlenecks, improving product tolerance and secretion, and designing cost-effective fermentation and downstream processing strategies to make production economically viable.

Q & A

Q. What are the standard experimental methods for characterizing Rhodovibrin’s structural and spectroscopic properties?

this compound is typically characterized using high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) to identify substituents (e.g., hydroxyl and methoxy groups) . Ultraviolet-visible (UV-Vis) spectroscopy in solvents like acetone or CS₂ reveals absorption maxima linked to its conjugated double-bond system (n = 12), with spectral shifts indicating solvent polarizability effects . Researchers should report solvent choice and temperature conditions to ensure reproducibility, as these factors influence ground-state conformations .

Q. How does this compound’s conjugation length compare to other bacterial carotenoids, and what implications does this have for its photophysical behavior?

this compound (n = 12 conjugated double bonds) lies between rhodopin glucoside (n = 11) and spirilloxanthin (n = 13) in the carotenoid series. Comparative studies using ultrafast transient absorption spectroscopy show that longer conjugation correlates with increased S* state yields, a twisted intermediate implicated in excited-state relaxation. Researchers should design experiments with structurally analogous carotenoids to isolate conjugation-length effects .

Q. What methodological considerations are critical for isolating this compound from bacterial sources?

Extraction protocols should employ polar solvents (e.g., acetone or methanol) to solubilize this compound, followed by column chromatography for purification. Researchers must validate purity via HPLC and cross-reference spectral data with published benchmarks to avoid misidentification . Note that substituents like methoxy groups may require derivatization for precise NMR analysis .

Advanced Research Questions

How can researchers resolve contradictions between computational models and experimental observations of this compound’s S state?* Discrepancies often arise from assumptions about molecular geometry in simulations. A hybrid approach combining ultrafast spectroscopy (e.g., femtosecond transient absorption) with quantum mechanical/molecular mechanical (QM/MM) calculations is recommended. For example, identifies S* as a twisted conformation in polar solvents, which can be validated by comparing temperature-dependent spectral dynamics (e.g., 77 K vs. room temperature) to computational predictions .

Q. What experimental designs are optimal for distinguishing solvent polarity effects from temperature-dependent conformational changes in this compound?

Use a matrix of solvents (e.g., CS₂ for nonpolar, acetone for polar) and temperatures (room temperature vs. 77 K in EPA glass). Global fitting of time-resolved spectra can decouple solvent-induced spectral broadening from thermally activated conformational dynamics. For instance, this compound’s corkscrew ground-state conformation in polar solvents flattens upon excitation, a process detectable via Stokes shift analysis .

Q. How can researchers address inconsistencies in quantifying this compound’s triplet-state formation efficiency across different light-harvesting complexes?

Triplet yields depend on interactions with neighboring chlorophyll molecules. Controlled in vitro reconstitution experiments with varying chlorophyll/Rhodovibrin ratios, paired with time-resolved electron paramagnetic resonance (TR-EPR), can isolate these interactions. Cross-validate results with mutant bacterial strains lacking specific binding proteins to confirm environmental effects .

Q. What strategies mitigate signal-to-noise challenges in ultrafast spectroscopy of this compound’s low-abundance excited states?

Signal averaging over multiple laser pulses and phase-sensitive detection (e.g., lock-in amplification) improve sensitivity. For low-temperature studies (77 K), enhance spectral resolution by reducing thermal noise and using cryostats with precise temperature control. Data should be processed with global fitting algorithms (e.g., sequential vs. parallel decay models) to deconvolute overlapping spectral features .

Q. How do this compound’s substituents (e.g., methoxy groups) influence its antioxidant activity in biochemical assays?

Comparative studies with analogs lacking specific substituents (e.g., anhydrothis compound vs. This compound) can isolate functional group effects. Use radical scavenging assays (e.g., DPPH or ABTS) under controlled oxygen levels, and validate results with LC-MS to track degradation products. Note that methoxy groups may enhance stability against oxidative cleavage .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing contradictory datasets in this compound research?

Employ Bayesian inference to quantify uncertainty in conflicting results (e.g., S* state lifetimes). Meta-analyses of published datasets, weighted by experimental rigor (e.g., sample size, spectral resolution), can identify consensus trends. For spectral contradictions, use singular value decomposition (SVD) to isolate artifacts from genuine signals .

Q. How should researchers structure a publication to ensure reproducibility of this compound-related findings?

Follow reporting standards outlined in :

  • Methods : Detail solvent purification steps, laser pulse durations in ultrafast experiments, and computational parameters (e.g., basis sets for QM calculations).
  • Supporting Information : Provide raw spectral datasets, fitting residuals, and crystallographic data (if available).
  • References : Cite primary studies on carotenoid photophysics rather than reviews to ensure traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.